Cas no 2228235-27-4 (2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride)

2-(2,4,6-Trifluorophenyl)ethane-1-sulfonyl chloride is a fluorinated sulfonyl chloride derivative with significant utility in organic synthesis, particularly as a key intermediate in the preparation of sulfonamides and sulfonate esters. The presence of three fluorine atoms on the phenyl ring enhances its electron-withdrawing properties, making it a valuable reagent for introducing sulfonyl groups into target molecules with improved reactivity and selectivity. Its stability under standard conditions ensures reliable handling and storage. This compound is especially useful in pharmaceutical and agrochemical research, where fluorinated motifs are often sought for their metabolic stability and bioactivity. High purity and consistent performance make it a preferred choice for precision synthetic applications.
2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride structure
2228235-27-4 structure
商品名:2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride
CAS番号:2228235-27-4
MF:C8H6ClF3O2S
メガワット:258.645250797272
CID:6487750
PubChem ID:165656108

2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride
    • EN300-1991196
    • 2228235-27-4
    • インチ: 1S/C8H6ClF3O2S/c9-15(13,14)2-1-6-7(11)3-5(10)4-8(6)12/h3-4H,1-2H2
    • InChIKey: HBIIXNWEVHMPAH-UHFFFAOYSA-N
    • ほほえんだ: ClS(CCC1C(=CC(=CC=1F)F)F)(=O)=O

計算された属性

  • せいみつぶんしりょう: 257.9729128g/mol
  • どういたいしつりょう: 257.9729128g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 292
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1991196-10.0g
2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride
2228235-27-4
10g
$4974.0 2023-06-02
Enamine
EN300-1991196-2.5g
2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride
2228235-27-4
2.5g
$2268.0 2023-09-16
Enamine
EN300-1991196-0.05g
2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride
2228235-27-4
0.05g
$972.0 2023-09-16
Enamine
EN300-1991196-0.5g
2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride
2228235-27-4
0.5g
$1111.0 2023-09-16
Enamine
EN300-1991196-1.0g
2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride
2228235-27-4
1g
$1157.0 2023-06-02
Enamine
EN300-1991196-0.1g
2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride
2228235-27-4
0.1g
$1019.0 2023-09-16
Enamine
EN300-1991196-0.25g
2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride
2228235-27-4
0.25g
$1065.0 2023-09-16
Enamine
EN300-1991196-10g
2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride
2228235-27-4
10g
$4974.0 2023-09-16
Enamine
EN300-1991196-5g
2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride
2228235-27-4
5g
$3355.0 2023-09-16
Enamine
EN300-1991196-5.0g
2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride
2228235-27-4
5g
$3355.0 2023-06-02

2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride 関連文献

2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chlorideに関する追加情報

2-(2,4,6-Trifluorophenyl)ethane-1-sulfonyl Chloride (CAS No. 2228235-27-4): Properties, Applications, and Market Insights

2-(2,4,6-Trifluorophenyl)ethane-1-sulfonyl chloride (CAS No. 2228235-27-4) is a specialized sulfonyl chloride derivative with significant applications in organic synthesis and pharmaceutical research. This compound, characterized by its trifluorophenyl group, has gained attention due to its unique reactivity and versatility in chemical transformations. Researchers and industry professionals frequently search for 2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride uses, synthesis methods, and supplier information, making it a relevant topic in modern chemical discussions.

The molecular structure of 2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride features a sulfonyl chloride (–SO2Cl) functional group attached to an ethane backbone, which is further substituted with a 2,4,6-trifluorophenyl moiety. This arrangement imparts distinct electronic properties, enhancing its utility in nucleophilic substitution reactions. The presence of fluorine atoms increases the compound's stability and lipophilicity, making it valuable in designing bioactive molecules. Common search queries like fluorinated sulfonyl chlorides in drug discovery highlight its importance in medicinal chemistry.

One of the primary applications of CAS 2228235-27-4 is as a key intermediate in the synthesis of sulfonamides, which are widely used in pharmaceuticals and agrochemicals. Its reactivity with amines and other nucleophiles allows for the efficient construction of sulfonamide bonds, a critical step in developing enzyme inhibitors and antibacterial agents. Recent trends in AI-driven drug design have further emphasized the demand for such building blocks, as computational models predict their efficacy in target binding.

In addition to pharmaceutical applications, 2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride is employed in material science, particularly in the development of high-performance polymers and surface modifiers. The trifluorophenyl group contributes to thermal stability and chemical resistance, making it suitable for advanced coatings and electronic materials. Searches related to fluorinated compounds in material science often lead to discussions about this compound's role in innovation.

The market for 2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride is expanding, driven by increasing R&D investments in fluorine chemistry and green synthesis. Suppliers and manufacturers are focusing on scalable production methods to meet the growing demand from pharmaceutical and specialty chemical industries. Environmental considerations, such as sustainable fluorination techniques, are also shaping its production processes, aligning with global green chemistry initiatives.

Handling and storage of CAS 2228235-27-4 require standard laboratory precautions to ensure stability and safety. While not classified as hazardous under normal conditions, proper ventilation and moisture control are recommended to maintain its reactivity. Researchers often inquire about best practices for storing sulfonyl chlorides, reflecting the need for practical guidance in laboratory settings.

In summary, 2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride (CAS No. 2228235-27-4) is a versatile compound with broad applications in drug discovery, material science, and specialty chemistry. Its unique structural features and reactivity profile make it a valuable tool for synthetic chemists and industrial researchers. As interest in fluorinated building blocks and sustainable synthesis grows, this compound is poised to remain a focal point in scientific and commercial discussions.

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